molecular formula C11H12N2O4 B072205 Benzoylglycylglycine CAS No. 1145-32-0

Benzoylglycylglycine

Cat. No. B072205
CAS RN: 1145-32-0
M. Wt: 236.22 g/mol
InChI Key: FWYPSSZPXQVFRB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of organotin derivatives of N-benzoylglycylglycine involves characterizing these compounds using infrared, 1H, 13C NMR, and 119Sn Mossbauer spectroscopy. Diorganotin derivatives are identified as dimer distannoxanes with a ladder-type structure, where tin atoms are five-coordinated, and N-benzoylglycylglycine acts as a unidentate or bridging bidentate ligand through the carboxylate group. Triorganotin derivatives propose a polymeric structure where N-benzoylglycylglycine bridges planar SnC3 units through the carboxylate group (Ruisi & Giudice, 1991).

Molecular Structure Analysis

Studies on intermolecular complex formation, such as the crystal structure of cytosine-N-benzoylglycine complex monohydrate, reveal the intermolecular interactions and structural details of N-benzoylglycylglycine. The crystal structure demonstrates how cytosinyl cation and N-benzoylglycyl anion are joined by two NH···O hydrogen bonds, suggesting complex formation possibilities in vivo (Tamura et al., 1972).

Chemical Reactions and Properties

The reaction of N-benzoyl-2-bromoglycine methyl ester with deprotonated nitroalkanes to synthesize β-nitro and α,β-dehydro amino acid derivatives showcases the chemical reactivity and potential transformations of N-benzoylglycylglycine or its derivatives (Burgess & Easton, 1988).

Physical Properties Analysis

The characterization of organotin derivatives of N-benzoylglycylglycine, including their synthesis and IR, 1H NMR spectral studies, provides insight into the physical properties of these compounds. These studies indicate the formation of penta-coordinate trigonal bipyramidal structure of tin(IV) with chelating bidentate carboxylate groups in solid and solution states, revealing important aspects of the physical properties of N-benzoylglycylglycine complexes (Sandhu & Kaur, 1990).

Chemical Properties Analysis

The chemical properties of N-benzoylglycylglycine can be inferred from studies on its derivatives and reactions. For instance, the synthesis and structural characterization of N-meta-ferrocenyl benzoyl dipeptide esters and their in vitro anti-cancer activity highlight the versatility and chemical reactivity of N-benzoylglycylglycine derivatives, indicating their potential applications in medicinal chemistry and material science (Goel et al., 2007).

Scientific Research Applications

  • Organotin Derivatives Synthesis : Di- and tri-organotin derivatives of N-benzoylglycylglycine were synthesized and characterized, highlighting its role in forming compounds with potential applications in organometallic chemistry (Ruisi & Giudice, 1991).

  • Triorganotin(IV) Complexes : N-benzoylglycylglycine was used to prepare triorganotin(IV) derivatives, providing insights into the structural aspects of these complexes which are valuable in organometallic chemistry (Sandhu & Kaur, 1990).

  • Aldose Reductase Inhibitory Activity : Synthesized N-benzoylglycines showed potential as aldose reductase inhibitors, which are significant in the context of diabetes and its complications (Deruiter et al., 1989).

  • Radiopharmaceutical Imaging Agents : Studies have focused on the use of N-benzoylglycylglycine derivatives in the preparation of radiopharmaceutical imaging agents, particularly for renal studies (Mobashar et al., 1991).

  • Neurodevelopmental Outcomes in Nonketotic Hyperglycinemia : Research has also explored the effectiveness of sodium benzoate, which conjugates with glycine, in treating nonketotic hyperglycinemia, highlighting the metabolic role of glycine derivatives (Bjoraker et al., 2016).

  • Gold Nanoparticles Conjugation : Benzoyl-protected mercaptoacetyltriglycine, a derivative of N-benzoylglycylglycine, was used as a capping agent for gold nanoparticles, showcasing its potential in nanotechnology (Estévez-Hernández et al., 2010).

  • Fluorogenic Substrate in Enzyme Assays : It has been applied as a fluorogenic substrate in enzyme assays, demonstrating its utility in biochemical research (Carmel & Yaron, 1978).

  • Sentinel Node Detection in Medical Imaging : The compound has been studied for its use in receptor-binding radiopharmaceuticals for sentinel node detection, indicating its application in medical imaging (Vera et al., 2001).

  • Intermolecular Complex Formation Studies : Its intermolecular complexes with other chemical entities have been studied, providing insights into its potential in crystallography and molecular interaction studies (Tamura et al., 1972).

  • Biological Activity Synthesis : N-benzoyl cyanoacetylhydrazine, related to N-benzoylglycylglycine, has been used in synthesizing heterocyclic compounds with potential biological activity, highlighting its versatility in medicinal chemistry (Mohareb et al., 2007).

Future Directions

Peptide-based drugs, like Benzoylglycylglycine, are fascinating areas of application. They have therapeutic applications and are currently being explored in the market . The field of drug conjugates for the treatment of cancer continues to advance with the application of new technologies .

properties

IUPAC Name

2-[(2-benzamidoacetyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4/c14-9(12-7-10(15)16)6-13-11(17)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,14)(H,13,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWYPSSZPXQVFRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70150748
Record name N-Hippurylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70150748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoylglycylglycine

CAS RN

1145-32-0
Record name N-Hippurylglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001145320
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoylglycylglycine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89164
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Hippurylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70150748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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